Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate
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Overview
Description
Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate is a chemical compound with a unique bicyclic structure. This compound is characterized by the presence of an ethyl ester group and a trioxabicyclo[2.2.2]octane moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate typically involves the reaction of 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the bicyclic moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biochemical effects. The trioxabicyclo[2.2.2]octane moiety plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane: Shares the trioxabicyclo[2.2.2]octane structure but lacks the ethyl ester group.
4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octane: Similar bicyclic structure with an ethyl group instead of a methyl group.
(1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol: Contains a hydroxymethyl group instead of an ester group.
Uniqueness
Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate is unique due to the presence of both the ethyl ester group and the trioxabicyclo[2.2.2]octane moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H18O5 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate |
InChI |
InChI=1S/C11H18O5/c1-3-13-9(12)4-5-11-14-6-10(2,7-15-11)8-16-11/h3-8H2,1-2H3 |
InChI Key |
MCZKXAAOKNIWKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC12OCC(CO1)(CO2)C |
Origin of Product |
United States |
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